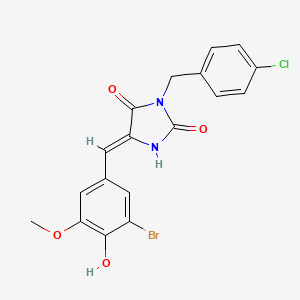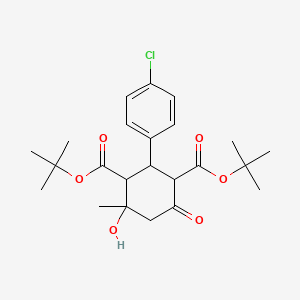
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as designer drugs. MDPV is a potent psychostimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. The purpose of
Mecanismo De Acción
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to underlie the psychostimulant effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine, including increased energy, euphoria, and heightened perception.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been shown to increase heart rate, blood pressure, and body temperature in both animal models and humans. It also produces a range of behavioral effects, including hyperactivity, stereotypy, and aggression. Long-term use of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been associated with adverse effects, including addiction, psychosis, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has several advantages as a tool for studying the neurochemistry of drug addiction. It is a potent psychostimulant that produces robust effects on behavior and neurochemistry, making it a useful tool for investigating the role of the dopamine and norepinephrine systems in drug addiction. However, 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine also has several limitations, including its potential for abuse and toxicity, which can make it difficult to conduct experiments in humans.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine and norepinephrine systems. Another area of interest is the investigation of the long-term effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine on behavior and neurochemistry, including the potential for neurotoxicity and cognitive impairment. Additionally, researchers are exploring the use of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine as a tool for studying the neurochemistry of drug addiction in animal models.
Métodos De Síntesis
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine is synthesized from piperonal, which is a precursor chemical that can be obtained from safrole, a compound found in sassafras oil. Piperonal is converted into 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a series of chemical reactions, including oxidation and reduction. MDP2P is then reacted with methylamine to produce 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been the subject of numerous scientific studies, primarily due to its potential as a drug of abuse. Researchers have investigated the effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine on behavior, cognition, and neurochemistry in both animal models and humans. 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has also been used as a tool to study the role of the dopamine and norepinephrine systems in drug addiction.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-4)13(2)9-15(12)11-17-8-6-5-7-14(17)3/h9-10,14H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOTWIYRYWECKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,5-dimethylbenzyl)-2-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)


![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5232126.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)